molecular formula C10H19NO3Si B11876396 1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B11876396
M. Wt: 229.35 g/mol
InChI Key: LIEWITJXZYCDLE-UHFFFAOYSA-N
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Description

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a compound that features a tert-butyldimethylsilyl group attached to an azetidine ring

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is unique due to its balance of stability and ease of introduction. The tert-butyldimethylsilyl group provides significant steric hindrance, making the silyl ether highly stable under various conditions, while still being relatively easy to introduce compared to bulkier silyl groups .

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWITJXZYCDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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